molecular formula C15H18ClNO2S B2587113 (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2319639-76-2

(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane

Cat. No. B2587113
CAS RN: 2319639-76-2
M. Wt: 311.82
InChI Key: FGZHAUWCUPFJFV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C17H22ClNO2 . It’s characterized by a bicyclic structure and contains functional groups such as a sulfonyl group and a methylene group .


Molecular Structure Analysis

The molecule has a bicyclic structure, which is a type of structure where two rings share one or more common atoms . The molecule also contains a sulfonyl group (-SO2-) and a methylene group (-CH2-), which are attached to the bicyclic structure .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 307.8 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources I have.

Scientific Research Applications

Catalysis and Organic Synthesis

Research has demonstrated the utility of similar bicyclic structures and sulfonated compounds in catalysis and organic synthesis. For example, the use of nanosized N-sulfonated Brönsted acidic catalysts, such as 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride (NS-C4(DABCO-SO3H)2·4Cl), has been shown to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, achieving excellent yields and reusability of the catalyst (Goli-Jolodar et al., 2016). Similarly, this catalyst facilitated the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, a class of compounds with significant pharmaceutical properties, highlighting its efficiency and environmental friendliness (Goli-Jolodar et al., 2018).

Molecular Recognition

Research on molecular recognition has explored the complexation of p-sulfonatocalix[4]arene (CX4) with bicyclic azoalkanes, demonstrating strong binding due to spherical shape complementarity. This study suggests that similar bicyclic compounds could engage in highly selective interactions, offering potential applications in sensor technology and molecular assemblies (Bakirci et al., 2005).

Organic Reaction Mechanisms

The study of bicyclic olefins, including those with sulfonate groups, has contributed to understanding the stereo- and regiochemistry of 1,3-dipolar cycloadditions. Such insights are invaluable for designing synthetic pathways to complex organic molecules, potentially including derivatives of the queried compound (Taniguchi et al., 1978).

properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S/c1-10-7-12-4-5-13(8-10)17(12)20(18,19)14-6-3-11(2)15(16)9-14/h3,6,9,12-13H,1,4-5,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHAUWCUPFJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

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